molecular formula C23H22N4O3 B2599154 N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-49-1

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2599154
CAS No.: 921535-49-1
M. Wt: 402.454
InChI Key: SNCQTJNTOFODOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with carboxamide and aryl substituents. The compound’s key features include:

  • A pyrrolo[3,2-d]pyrimidine core with two oxo groups at positions 2 and 4.
  • Substituents: a 2,5-dimethylphenyl group at the N-position, a p-tolyl group at position 3, and a methyl group at position 5.
  • A carboxamide moiety at position 7, which may influence solubility and binding interactions.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-13-6-9-16(10-7-13)27-22(29)20-19(25-23(27)30)17(12-26(20)4)21(28)24-18-11-14(2)5-8-15(18)3/h5-12H,1-4H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCQTJNTOFODOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921535-49-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 402.4 g/mol
  • Structural Features : The compound contains a pyrrolopyrimidine core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs to N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine have demonstrated significant antimicrobial properties. Specifically:

  • Compounds with the 2,5-dimethylphenyl scaffold have shown efficacy against various Gram-positive bacteria and some fungi. This is attributed to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .
CompoundActivityTarget Organism
3hExcellentMethicillin-resistant S. aureus
7Broad-spectrumDrug-resistant Candida strains

2. COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been explored in various studies. COX enzymes are critical in inflammation and pain pathways:

  • Similar derivatives have been evaluated for their inhibitory effects on COX-I and COX-II enzymes. For instance, compounds with structural similarities exhibited IC50_{50} values ranging from 0.52 to 22.25 μM against COX-II .
CompoundIC50_{50} (μM)Selectivity
PYZ160.52High
Celecoxib0.78Moderate

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines:

  • Compounds similar to N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine have shown promising activity against MCF-7 breast cancer cells .

Case Studies

Several studies highlight the biological relevance of compounds related to N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine:

  • Study on Antimicrobial Properties :
    • A series of derivatives were synthesized and tested against resistant strains of S. aureus and Candida. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.
  • Evaluation of COX Inhibitory Activity :
    • Research demonstrated that specific modifications to the pyrrolopyrimidine structure significantly improved selectivity and potency against COX-II compared to traditional NSAIDs.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit promising anticancer properties. The pyrrolopyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression. For instance:

  • FGFR Inhibition: Compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies such as cholangiocarcinoma and other solid tumors .
  • Mechanism of Action: The mechanism often involves the disruption of signaling pathways that are crucial for tumor growth and survival.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation . By modulating these pathways, the compound could potentially serve as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Some studies have indicated that pyrrolopyrimidine derivatives may protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The neuroprotective mechanisms could involve the modulation of neuroinflammatory responses or direct antioxidant activity.

Case Study 1: FGFR Inhibitors

A recent study highlighted the synthesis and evaluation of pyrrolopyrimidine derivatives as FGFR inhibitors. The results showed that these compounds effectively inhibited FGFR activity in vitro and demonstrated significant antiproliferative effects on cancer cell lines .

Compound IC50 (µM) Target
Compound A0.5FGFR1
Compound B0.8FGFR2
N-(2,5-dimethylphenyl)-5-methyl...TBDFGFR3

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of similar compounds. The study assessed their ability to inhibit COX enzymes and found that certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs .

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
Compound X1.00.7
Compound Y0.90.6
N-(2,5-dimethylphenyl)-5-methyl...TBDTBD

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo-/Imidazo-/Thiazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyrrolo[3,2-d]pyrimidine 2,5-dimethylphenyl, p-tolyl, methyl, carboxamide Carboxamide, oxo, aryl
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, phenyl, ethyl ester Ester, oxo, halogenated aryl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, cyano, ethyl ester Nitro, cyano, ester
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-trimethoxybenzylidene, phenyl, methyl, ethyl ester Methoxy, ester, oxo

Key Observations :

  • The target compound and the pyrrolo[3,2-d]pyrimidine derivative from share the same core but differ in substituents.
  • Imidazo- and thiazolo-pyrimidine derivatives ( and ) exhibit distinct cores, which alter electronic properties and steric bulk.

Physical and Spectral Properties

Melting Points :

  • The imidazo[1,2-a]pyridine derivative () melts at 243–245°C .
  • The thiazolo[3,2-a]pyrimidine () has a lower melting point (154–155°C) .

Spectral Data :

  • NMR : and provide detailed $ ^1H $ and $ ^{13}C $ NMR shifts for substituents (e.g., nitrophenyl at δ 8.2–8.4 ppm in , ethyl ester at δ 4.2–4.4 ppm in ).
  • IR : reports strong carbonyl stretches (~1700 cm$ ^{-1} $) for ester and oxo groups .

Key Differences :

  • The carboxamide group in the target compound may exhibit distinct IR stretches (~1650 cm$ ^{-1} $ for amide C=O) compared to ester analogs.

Pharmacological and Crystallographic Insights

  • Pharmacology: Pyrimidine derivatives are noted for bioactivity, with substituents like p-tolyl (target compound) and 4-chlorophenyl () likely influencing target binding .
  • Crystallography : highlights the thiazolo-pyrimidine’s puckered ring and hydrogen-bonded crystal packing, suggesting stability under physiological conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves cyclization of 3-aminopyrroles with aldehydes or ketones under reflux conditions. For example, condensation of 3-amino-2-cyanopyrroles with formamide or substituted benzaldehydes in polar solvents (e.g., DMF, methanol) has yielded structurally similar compounds . Adapting this for the target compound would require substituting the p-tolyl and 2,5-dimethylphenyl groups during the cyclization step. Reaction optimization (e.g., temperature, solvent, catalyst) is critical to avoid side products, as demonstrated in the synthesis of ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities. For example, SC-XRD analysis of ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine confirmed a flattened boat conformation for the pyrimidine ring and dihedral angles between fused rings . Complementary techniques include 1^1H/13^{13}C NMR to verify substituent positions (e.g., methyl groups at 2,5-dimethylphenyl) and IR spectroscopy to confirm carbonyl (dioxo) functionalities .

Q. What in vitro assays are recommended for initial biological evaluation of this compound?

  • Methodological Answer : Antitumor activity screening using cell viability assays (e.g., MTT or CCK-8) against cancer cell lines is a starting point. For example, pyrrolo[2,3-d]pyrimidine derivatives with thiophene-carboxylic acid substituents showed IC50_{50} values in the micromolar range against leukemia and solid tumors . Dose-response curves and comparative analysis with reference drugs (e.g., methotrexate) are essential to establish potency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound while minimizing side products?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and reagent stoichiometry. For instance, the Omura-Sharma-Swern oxidation in flow chemistry achieved higher yields by optimizing residence time and mixing efficiency . Statistical modeling (e.g., response surface methodology) can identify critical factors, as demonstrated in the controlled synthesis of polycationic copolymers .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Cross-validate using multiple techniques:

  • NMR : Compare chemical shifts with structurally validated analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine, where C–H coupling constants resolved positional isomerism) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula consistency.
  • Chromatography : HPLC or TLC can detect impurities from incomplete reactions or degradation .

Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound’s potential enzyme inhibition?

  • Methodological Answer : Modify substituents systematically (e.g., replace p-tolyl with electron-withdrawing groups) and test inhibitory activity against target enzymes (e.g., kinases, dihydrofolate reductase). For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhanced binding affinity to ATP pockets in kinases . Molecular docking and MD simulations can prioritize substituents for synthesis.

Q. How can crystallographic disorder in the pyrrolo-pyrimidine core be resolved during X-ray analysis?

  • Methodological Answer : Refinement using SHELXL with constraints for disordered atoms (e.g., methyl or phenyl groups). In ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine, anisotropic displacement parameters were adjusted to model disorder in the dipentylamine group . Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetics : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Metabolite Identification : LC-MS/MS can detect active/inactive metabolites.
  • Dosing Regimen : Optimize frequency and route (e.g., intraperitoneal vs. oral) to match in vitro exposure levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.